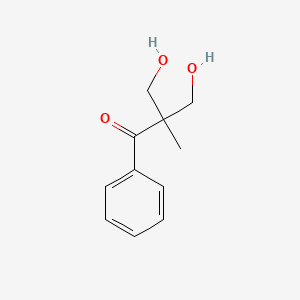
Gadolinium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadolinium dichloride is a chemical compound with the formula Cl₂Gd. It is a rare-earth metal halide, known for its unique properties and applications in various fields. This compound is a hygroscopic, water-soluble solid that is often encountered in its hydrated form. It has a molecular weight of 228.16 g/mol and is commonly used in scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gadolinium dichloride can be synthesized through several methods. One common method involves the reaction of gadolinium metal with hydrochloric acid at elevated temperatures. The reaction is typically carried out at around 600°C: [ \text{Gd} + 3 \text{HCl} \rightarrow \text{GdCl}_3 + \frac{3}{2} \text{H}_2 ]
Another method involves the ammonium chloride route, which includes the initial synthesis of ammonium pentachlorogadolinate from gadolinium oxide and ammonium chloride at 230°C. This intermediate is then decomposed at 300°C to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by the direct chlorination of gadolinium oxide or gadolinium metal. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Gadolinium dichloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gadolinium oxide.
Reduction: It can be reduced to elemental gadolinium under specific conditions.
Substitution: this compound can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxygen or other oxidizing agents.
Reduction: Often requires reducing agents such as hydrogen gas or metals like sodium.
Substitution: Involves halide exchange reactions using reagents like sodium chloride or potassium bromide.
Major Products:
Oxidation: Gadolinium oxide (Gd₂O₃)
Reduction: Elemental gadolinium (Gd)
Substitution: Various gadolinium halides (e.g., gadolinium bromide, gadolinium fluoride).
Applications De Recherche Scientifique
Gadolinium dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other gadolinium compounds and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological systems due to its paramagnetic properties.
Medicine: Utilized in magnetic resonance imaging (MRI) as a contrast agent to enhance image quality.
Industry: Applied in the production of high-performance materials and as a component in electronic devices
Mécanisme D'action
The mechanism of action of gadolinium dichloride is primarily related to its paramagnetic properties. In medical imaging, gadolinium ions (Gd³⁺) interact with water molecules in the body, altering their relaxation times and enhancing the contrast of MRI images. The high magnetic moment of gadolinium ions makes them effective in this role. Additionally, this compound can interact with various molecular targets and pathways, depending on its specific application .
Comparaison Avec Des Composés Similaires
- Gadolinium trichloride (GdCl₃)
- Europium dichloride (EuCl₂)
- Terbium dichloride (TbCl₂)
Comparison: Gadolinium dichloride is unique due to its specific electronic configuration and magnetic properties. Compared to other rare-earth metal chlorides, this compound has a higher magnetic moment, making it particularly useful in applications requiring strong paramagnetic effects. Additionally, its chemical reactivity and stability under various conditions make it a versatile compound in both research and industrial settings .
Propriétés
Numéro CAS |
25469-95-8 |
|---|---|
Formule moléculaire |
Cl2Gd |
Poids moléculaire |
228.2 g/mol |
Nom IUPAC |
dichlorogadolinium |
InChI |
InChI=1S/2ClH.Gd/h2*1H;/q;;+2/p-2 |
Clé InChI |
LCIPMGMNISJXBG-UHFFFAOYSA-L |
SMILES canonique |
Cl[Gd]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14704430.png)
![4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide](/img/structure/B14704437.png)
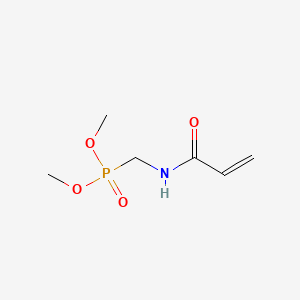
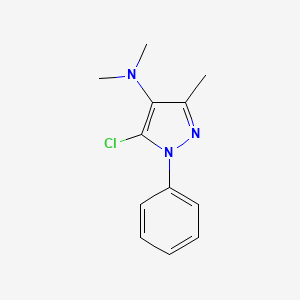

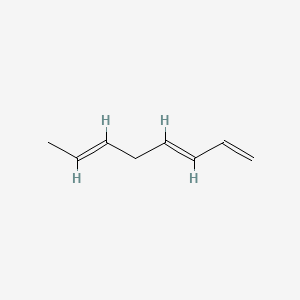
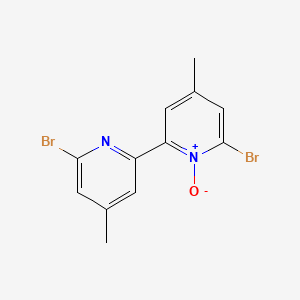
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)
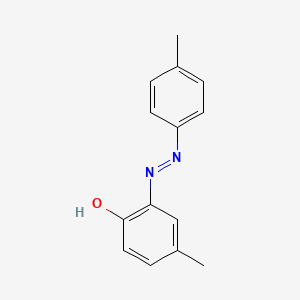
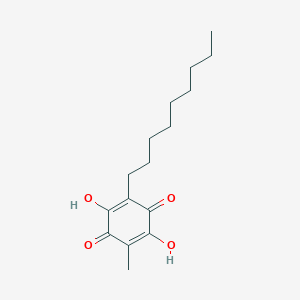
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)

